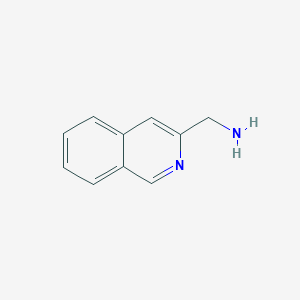

Isoquinolin-3-ylmethanamine

Description

Properties

IUPAC Name |

isoquinolin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMHNJDESIWXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565142 | |

| Record name | 1-(Isoquinolin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132833-03-5 | |

| Record name | 1-(Isoquinolin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoquinolin-3-ylmethanamine: Structure, Basicity, and Synthetic Insights

Authored for Drug Discovery and Medicinal Chemistry Professionals

This guide provides a detailed examination of isoquinolin-3-ylmethanamine, a key heterocyclic building block. We will explore its fundamental physicochemical properties, delve into the nuances of its structure that dictate its chemical behavior, and present an overview of its synthesis. This document is intended to serve as a comprehensive resource for researchers leveraging the isoquinoline scaffold in drug design and development.

Molecular Structure & Physicochemical Properties

This compound, also known as 3-(aminomethyl)isoquinoline, is a primary amine derivative of the isoquinoline bicyclic heteroaromatic system. The core structure consists of a benzene ring fused to a pyridine ring, with a methanamine (-CH₂NH₂) substituent at the C3 position.

Structural Anatomy

The presence of both a heteroaromatic ring system and a flexible primary amine imparts a unique combination of properties to the molecule. The isoquinoline core is a well-established pharmacophore in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs.[1][2] The aminomethyl group provides a crucial handle for derivatization and a key site for ionic interactions with biological targets.

Caption: Chemical structure of this compound.

Core Physicochemical Data

Quantitative data for this compound and its parent scaffold are summarized below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [3] |

| Molecular Weight | 158.20 g/mol | [3][4] |

| CAS Number | 132833-03-5 | [3][5] |

| Predicted pKa | 8.70 ± 0.30 | [3][5] |

| Predicted Boiling Point | 315.0 ± 17.0 °C | [3] |

| Predicted Density | 1.156 ± 0.06 g/cm³ | [3] |

| Isoquinoline pKa | 5.14 | [6] |

The Duality of Basicity: A Tale of Two Nitrogens

A defining feature of this compound is the presence of two basic nitrogen atoms: the sp²-hybridized nitrogen within the aromatic isoquinoline ring (N2) and the sp³-hybridized nitrogen of the primary amine side chain. Understanding their relative basicities is fundamental to predicting reaction outcomes and receptor interactions.

The Aliphatic Amine: The Primary Basic Center

The exocyclic aminomethyl group is the more basic of the two nitrogen centers. Its predicted pKa of approximately 8.70 is characteristic of a primary benzylic amine.[3][5] The lone pair of electrons resides in an sp³ hybrid orbital, is not involved in the aromatic system, and is readily available for protonation. Its basicity is slightly reduced compared to a simple alkylamine due to the mild electron-withdrawing inductive effect of the nearby sp²-hybridized isoquinoline ring, but it remains significantly more basic than the ring nitrogen.

The Aromatic Nitrogen: A Weaker Base

The nitrogen atom within the isoquinoline ring (N2) is a much weaker base, with a pKa of 5.14 for the parent isoquinoline molecule.[6] This is because its lone pair of electrons occupies an sp² hybrid orbital and its protonation would disrupt the aromaticity of the pyridine ring to some extent. While it can be protonated by strong acids to form isoquinolinium salts, under typical physiological or mildly acidic conditions, the side-chain amine will be preferentially protonated.[6][7]

This significant difference in basicity (ΔpKa ≈ 3.6) allows for selective chemical manipulation. For instance, in an acylation reaction under controlled pH, the side-chain amine can be selectively modified while the ring nitrogen remains unreacted.

Caption: Comparative protonation equilibria of the two nitrogen centers.

Synthesis and Characterization

The synthesis of this compound is not as direct as some other isomers and often requires multi-step sequences starting from isoquinoline precursors.

Common Synthetic Strategies

While a definitive, widely published synthesis for this specific isomer is sparse in readily available literature, logical retrosynthetic analysis points to two primary routes common for related structures:

-

Reduction of 3-Cyanoisoquinoline: This is a classic and reliable method for introducing an aminomethyl group. The cyano group can be installed on the isoquinoline ring via various methods (e.g., Sandmeyer reaction from 3-aminoisoquinoline or nucleophilic substitution). The nitrile is then reduced to the primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under pressure.

-

Reductive Amination of Isoquinoline-3-carboxaldehyde: This approach involves the formation of an imine between the aldehyde and an ammonia source (like ammonium acetate), which is then reduced in situ to the primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

Caption: Plausible synthetic pathways to this compound.

Spectroscopic Characterization

Confirmation of the structure would rely on standard analytical techniques:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the isoquinoline core, a singlet for the benzylic -CH₂- group, and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Would display distinct signals for the ten carbon atoms, with the benzylic carbon appearing in the aliphatic region.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 158, corresponding to the molecular weight of the compound.[3][4]

-

IR Spectroscopy: Key stretches would include N-H bands for the primary amine and C=N/C=C bands for the aromatic ring system.

Relevance in Medicinal Chemistry

The isoquinoline scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[1] Derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

The this compound moiety serves as a valuable starting point or fragment for several reasons:

-

Vector for SAR: The primary amine is an ideal point for modification, allowing for the exploration of Structure-Activity Relationships (SAR) through amide coupling, alkylation, or sulfonylation to probe the binding pocket of a target.

-

Improved Physicochemical Properties: The basic amine can be protonated to form a hydrochloride salt, which often improves aqueous solubility and facilitates formulation for in vitro and in vivo testing.[8]

-

Bioisosteric Replacement: The aminomethyl group can act as a bioisostere for other functional groups, such as a hydroxyl or thiol, to modulate potency, selectivity, or DMPK properties.

For example, research into isoquinoline-3-carboxylic acid, a closely related analog, has led to the synthesis of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters with potent anti-tumor activity.[9] This highlights the utility of the C3 position as a key vector for derivatization to achieve desired biological outcomes.

Conclusion

This compound is a structurally nuanced building block with significant potential for drug discovery. Its key feature is the dual-basicity conferred by two distinct nitrogen atoms, with the exocyclic primary amine serving as the dominant basic center and primary site for chemical modification. A firm grasp of its structure, basic properties, and synthetic accessibility empowers medicinal chemists to rationally design and develop novel therapeutics based on the privileged isoquinoline scaffold.

References

- PubChem. Isoquinolin-3-Amine | C9H8N2 | CID 311869. [Link]

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

- Wikipedia. Isoquinoline. [Link]

- YouTube. ISOQUINOLINE - Synthesis, Reactions and Medicinal uses. [Link]

- MDPI.

- National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

- Organic Chemistry Portal. Isoquinoline synthesis. [Link]

- PubChem. Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745. [Link]

- Chair of Analytical Chemistry. pKa values bases. [Link]

- PubChem. Isoquinolin-1-ylmethanamine | C10H10N2 | CID 1419103. [Link]

- Amerigo Scientific.

- ResearchGate. Dissociation constants pK a of isoquinoline bases | Download Table. [Link]

- PubChem. Isoquinolin-8-ylmethanamine | C10H10N2 | CID 12018699. [Link]

- Quora. Which is more basic, ammonia or benzylamine? Why?. [Link]

- AMERICAN ELEMENTS®. Isoquinolines. [Link]

- PubMed.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 132833-03-5 [amp.chemicalbook.com]

- 4. Isoquinolin-1-ylmethanamine | C10H10N2 | CID 1419103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 132833-03-5 [amp.chemicalbook.com]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. 1628557-04-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 9. A class of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters: synthesis, anti-tumor evaluation and 3D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoquinoline Alkaloids: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline alkaloids represent one of the most diverse and pharmacologically significant classes of natural products. Their story is a captivating narrative of scientific inquiry, beginning with the isolation of morphine from the opium poppy and evolving into a sophisticated field of synthetic chemistry, biosynthesis, and drug development. This guide provides a comprehensive technical overview of the discovery, history, biosynthesis, chemical synthesis, and biological applications of isoquinoline alkaloids, intended to serve as a valuable resource for professionals in the field. We will delve into the foundational discoveries that paved the way for alkaloid chemistry, explore the intricate enzymatic pathways that construct these complex molecules in nature, and survey the array of synthetic strategies—from classic name reactions to modern catalytic methods—that enable their production and diversification in the laboratory.

The Dawn of Alkaloid Chemistry: Foundational Discoveries

The journey into the world of isoquinoline alkaloids begins with the isolation of the first alkaloid, morphine. In the early 19th century, the German pharmacist Friedrich Wilhelm Adam Sertürner embarked on a series of experiments to isolate the active principle of opium.[1][2] Between 1804 and 1817, through meticulous experimentation involving animal testing and even self-administration, Sertürner successfully isolated colorless crystals of pure morphine.[1][2] He named the compound "morphium" after Morpheus, the Greek god of dreams, and astutely identified its alkaline properties, a defining characteristic of this new class of compounds he termed "alkaloids."[1][3][4] This landmark discovery not only provided a pure, potent analgesic but also laid the groundwork for the entire field of alkaloid chemistry.[2][3]

Following Sertürner's pioneering work, the French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou made seminal contributions to the burgeoning field.[5][6][7] Inspired by Sertürner's findings, they isolated a series of alkaloids, including quinine from cinchona bark in 1820, a breakthrough in the treatment of malaria.[5][6] Their work further solidified the concept of alkaloids as nitrogen-containing organic bases derived from plants with potent physiological effects.[5][7] Another significant early discovery was that of narcotine (now known as noscapine) in 1803 by Jean-Francois Derosne, which was later identified as a distinct benzylisoquinoline alkaloid from morphine by Pierre-Jean Robiquet.[8][9] These early isolations marked a paradigm shift in medicine, moving from crude plant extracts to purified, single-entity chemical agents with defined dosages and predictable effects.

The Natural Blueprint: Biosynthesis of Isoquinoline Alkaloids

The vast structural diversity of isoquinoline alkaloids originates from a common biosynthetic pathway rooted in the amino acid L-tyrosine.[6][10] This intricate enzymatic cascade constructs the characteristic isoquinoline scaffold and subsequently elaborates it into a myriad of distinct structural classes.

The biosynthesis commences with the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[6][10] The pivotal step is the stereospecific condensation of these two molecules, a Pictet-Spengler-type reaction catalyzed by the enzyme norcoclaurine synthase (NCS) , to yield (S)-norcoclaurine, the central precursor to all benzylisoquinoline alkaloids (BIAs).[6][10]

From (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the key branch-point intermediate, (S)-reticuline. This molecule serves as the substrate for a host of enzymes that direct the biosynthesis towards different structural classes. A critical enzyme in this diversification is the berberine bridge enzyme (BBE) , which catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, a defining feature of protoberberine alkaloids.[6]

The following diagram illustrates the core biosynthetic pathway leading to several major classes of isoquinoline alkaloids:

Caption: Core biosynthetic pathway of major isoquinoline alkaloid classes.

Experimental Protocol: Enzyme Assay for Norcoclaurine Synthase (NCS)

This protocol describes a typical in vitro assay to determine the activity of NCS.

Materials:

-

Purified NCS enzyme

-

Dopamine hydrochloride

-

4-Hydroxyphenylacetaldehyde (4-HPAA)

-

Potassium phosphate buffer (pH 7.5)

-

Ascorbate

-

Methanol

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, dopamine, and 4-HPAA.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30 °C) for 5 minutes.

-

Initiate the reaction by adding the purified NCS enzyme.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of (S)-norcoclaurine formed.

-

Calculate the enzyme activity based on the rate of product formation.

The Chemist's Art: Synthesis of the Isoquinoline Core

The synthesis of the isoquinoline nucleus has been a central theme in organic chemistry for over a century, driven by the desire to access these medicinally important scaffolds. Several classic name reactions have become cornerstones of isoquinoline synthesis, and these have been complemented by a host of modern, highly efficient catalytic methods.

Classical Synthetic Strategies

Three classical reactions form the bedrock of isoquinoline synthesis:

-

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[11][12][13][14] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.[14] This method is particularly useful for the synthesis of 1-substituted isoquinolines.[15]

-

Pictet-Spengler Reaction: This reaction is a condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[2][4][16] The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[2][4] The Pictet-Spengler reaction is biomimetic, mirroring the key bond-forming step in the biosynthesis of many alkaloids.[17]

-

Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and an aminoacetaldehyde diethyl acetal.[3][5][18]

The following diagram illustrates the general schemes of these classical reactions:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Identification of Novel Berberine Derivatives as Potent Inhibitors against TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 10. Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bischler-Napieralski Reaction [organic-chemistry.org]

- 12. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 15. organicreactions.org [organicreactions.org]

- 16. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 17. Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine | Springer Nature Experiments [experiments.springernature.com]

- 18. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Synthesis of Isoquinolin-3-ylmethanamine

Introduction: The Significance of the Isoquinolin-3-ylmethanamine Scaffold

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant pharmacological activities.[1][2][3] Its derivatives are integral to medicinal chemistry, exhibiting properties that span from antitumor and antimicrobial to anti-inflammatory and neuroprotective.[4][5][6][7] Within this important class, this compound, also known as 3-(aminomethyl)isoquinoline, represents a key building block. The primary amine tethered to the C-3 position provides a crucial vector for chemical modification, enabling its incorporation into larger, more complex molecules through amide bond formation, reductive amination, and other amine-centric chemistries. This guide provides a detailed examination of the principal and most effective strategies for the synthesis of this valuable intermediate, intended for researchers and professionals in drug development and synthetic organic chemistry.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of this compound reveals the most practical and widely adopted synthetic approach. The primary amine can be reliably formed through the reduction of a nitrile group. This disconnection points to isoquinoline-3-carbonitrile (3-cyanoisoquinoline) as the pivotal intermediate. The synthesis of the target molecule can therefore be strategically divided into two primary phases: the construction of the 3-cyanoisoquinoline core, followed by the selective reduction of the cyano group.

Caption: Retrosynthetic analysis of this compound.

This guide will focus on this dominant pathway, providing detailed protocols and discussing the critical parameters that ensure a successful synthesis.

Part 2: Synthesis of the Key Intermediate: Isoquinoline-3-carbonitrile

The synthesis of isoquinoline-3-carbonitrile is the foundational stage. While various methods exist for the synthesis of the broader isoquinoline ring system, such as the Bischler-Napieralski[8][9][10][11], Pictet-Spengler[11][12][13], and Pomeranz-Fritsch reactions[14][15][16][17][18], obtaining substitution specifically at the C-3 position often requires a more tailored approach. One of the most effective methods involves the modification of isoquinoline N-oxide.

Protocol: Synthesis of Isoquinoline-3-carbonitrile via Isoquinoline N-oxide

This procedure leverages the activation of the isoquinoline ring by N-oxidation, which facilitates nucleophilic attack. The subsequent reaction with a cyanide source, typically under the influence of an acylating agent, proceeds via a Reissert-Henze type reaction mechanism.

Experimental Workflow:

Caption: Workflow for the synthesis of isoquinoline-3-carbonitrile.

Step-by-Step Methodology:

-

N-Oxidation:

-

Dissolve isoquinoline (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield isoquinoline N-oxide, which can often be used in the next step without further purification.

-

-

Cyanation (Reissert-Henze Reaction):

-

Dissolve the crude isoquinoline N-oxide (1.0 eq) in DCM.

-

Add benzoyl chloride (1.2 eq) followed by trimethylsilyl cyanide (TMSCN, 1.2 eq) at room temperature.

-

Stir the mixture for 12-24 hours. The reaction progress should be monitored by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to afford pure isoquinoline-3-carbonitrile.

-

Part 3: Reduction of Isoquinoline-3-carbonitrile to this compound

The final and critical step is the reduction of the nitrile functionality. The choice of reducing agent is paramount to achieving a high yield while preserving the aromatic isoquinoline ring. Two primary methods are favored: catalytic hydrogenation and reduction with metal hydrides.

Method 1: Catalytic Hydrogenation

This is often the preferred method in industrial settings due to its scalability, cleaner reaction profile, and avoidance of complex workups. The choice of catalyst and conditions is critical to prevent over-reduction of the heterocyclic ring.

Protocol: Catalytic Hydrogenation using Raney Nickel

-

Catalyst Preparation: In a flask suitable for hydrogenation, add isoquinoline-3-carbonitrile (1.0 eq) and a suitable solvent, such as methanol or ethanol, often with ammonia to suppress the formation of secondary amine byproducts.

-

Hydrogenation: Add Raney Nickel catalyst (~10-20% by weight, as a slurry in water or ethanol).

-

Reaction: Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

-

Monitoring: Heat the reaction to 40-60 °C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake or by periodic TLC/GC-MS analysis.

-

Workup: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation, crystallization, or salt formation if necessary.

Method 2: Metal Hydride Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines. This method is highly effective on a lab scale but requires careful handling due to the pyrophoric nature of the reagent.

Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a solution of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.

-

Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C. Add a solution of isoquinoline-3-carbonitrile (1.0 eq) in the same anhydrous solvent dropwise, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser Workup): Cool the reaction back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude product. Purify as needed by chromatography or distillation.

Part 4: Comparative Analysis of Reduction Methods

The choice between catalytic hydrogenation and metal hydride reduction depends on the scale of the synthesis, available equipment, and safety considerations.

| Feature | Catalytic Hydrogenation (Raney Ni/H₂) | Metal Hydride Reduction (LiAlH₄) |

| Reagents | Raney Nickel, H₂ gas, Ammoniacal Ethanol | LiAlH₄, Anhydrous THF/Ether |

| Conditions | 40-60 °C, 50-100 psi H₂ | 0 °C to Reflux, Atmospheric Pressure |

| Yields | Generally Good to Excellent (75-95%) | Typically Very High (80-98%) |

| Advantages | - Scalable and cost-effective- Cleaner workup- Avoids pyrophoric reagents- Environmentally friendlier | - Rapid and highly efficient- Broad functional group tolerance (except reducible ones)- Does not require pressure equipment |

| Disadvantages | - Requires specialized pressure equipment- Catalyst can be pyrophoric when dry- Potential for ring reduction- Catalyst poisoning is possible | - LiAlH₄ is pyrophoric; requires strict anhydrous conditions- Quenching can be hazardous- Workup can be challenging (emulsions)- Not ideal for large-scale synthesis |

Conclusion and Outlook

The synthesis of this compound is most reliably achieved through a two-stage process: the formation of isoquinoline-3-carbonitrile followed by its reduction. For laboratory-scale synthesis where high efficiency and speed are desired, reduction with lithium aluminum hydride is an excellent choice, provided the necessary safety precautions for handling pyrophoric reagents are strictly followed. For larger-scale and industrial applications, catalytic hydrogenation offers a safer, more economical, and environmentally benign alternative, delivering the final product in high yield with a simpler workup protocol. The resulting this compound serves as a versatile platform for the development of novel isoquinoline-based compounds, ensuring its continued relevance in the field of medicinal chemistry.[7]

References

- Pomeranz-Fritsch Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Cambridge University Press. [Link]

- Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Cambridge University Press. [Link]

- Pomeranz–Fritsch reaction. (2023). In Wikipedia. [Link]

- Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Química Orgánica. [Link]

- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. [Link]

- Bischler–Napieralski reaction. (2023). In Wikipedia. [Link]

- Bischler napieralski reaction. (2016). Slideshare. [Link]

- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

- Pictet–Spengler reaction. (2023). In Wikipedia. [Link]

- Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

- Isoquinoline-based amino acid derivatives. (1992).

- Preparation of Isoquinoline by Bischler Napieralski Synthesis. (2020). YouTube. [Link]

- Larghi, E. L., Amongero, M., Bracca, A. B. J., & Kaufman, T. S. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Arkivoc, 2005(12), 98-153. [Link]

- Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627-5634. [Link]

- Synthesis of isoquinolines. (n.d.). Organic Chemistry Portal. [Link]

- Isoquinoline. (2023). In Wikipedia. [Link]

- Li, Y., et al. (2023). Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones.

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024). RSC Advances. [Link]

- Recent advances in the synthesis of isoquinoline and its analogue: a review. (2017).

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]

- Isoquinoline derivatives and its medicinal activity. (2024). LinkedIn. [Link]

- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv

- Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

- Synthesis of Isoquinolines and Quinolines. (2021). YouTube. [Link]

- Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. (1991). Journal of Medicinal Chemistry. [Link]

- Isoquinoline Synthesis. (n.d.). Bartleby. [Link]

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). Molecules. [Link]

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Publishing. [Link]

- A class of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters: synthesis, anti-tumor evaluation and 3D QSAR analysis. (2011). European Journal of Medicinal Chemistry. [Link]

- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). Molecules. [Link]

- Catalytic synthesis of 3(2H)-isoquinolinones and 3-aminoisoquinolines. (2024). Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 12. organicreactions.org [organicreactions.org]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 14. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Chemicals [chemicals.thermofisher.cn]

- 16. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 17. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 18. organicreactions.org [organicreactions.org]

Foreword: The Architectural Elegance of the Isoquinoline Scaffold

An In-Depth Technical Guide to the Biological Activity of Isoquinolin-3-ylmethanamine Derivatives

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, offering a robust framework for the development of potent and selective therapeutic agents. The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a quintessential example of such a scaffold.[1] Found in a vast array of natural alkaloids and synthetic compounds, derivatives of isoquinoline exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[2][3]

This guide focuses specifically on derivatives of This compound . While the broader class of 3-substituted isoquinolines has garnered significant attention, the specific introduction of a methanamine (-CH₂NH₂) linker at the C3 position presents a unique vector for chemical modification and biological interaction. This linker provides flexibility and a primary amine group that is readily derivatized, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

As we delve into the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, we will operate from a first-principles perspective. This guide is designed not merely to report findings but to explain the scientific rationale behind the exploration of this chemical space, providing researchers and drug development professionals with a foundational understanding of the therapeutic potential held by this compound derivatives.

Synthetic Strategies: Building the Core Framework

The successful investigation of any chemical class begins with robust and flexible synthetic methodologies. The synthesis of 3-substituted isoquinolines can be approached through various modern catalytic strategies. A common and effective approach involves the cyclization of ortho-alkynylbenzaldehydes or related precursors. For this compound derivatives, a plausible strategy involves the construction of an isoquinoline core bearing a nitrile or a related functional group at the C3 position, which can then be reduced to the target methanamine.

A representative synthetic workflow is outlined below. This multi-step process leverages well-established organometallic and reduction chemistries, providing a reliable pathway to the core scaffold and its N-substituted analogs.

Caption: General synthetic workflow for this compound derivatives.

Potent Anticancer Activity: Targeting Cell Proliferation and Survival

The most extensively documented activity for 3-substituted isoquinolines is in the realm of oncology. A significant body of evidence suggests that functionalization at the C3 position yields compounds with potent cytotoxicity against a wide range of human cancer cell lines.[1][4]

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

Studies on closely related 3-aryl-1-isoquinolinamines have provided critical insights into the mechanism of their anticancer effects. These compounds consistently induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[5][6] This mitotic arrest is a powerful trigger for programmed cell death, or apoptosis. Flow cytometry analysis of treated cells reveals a significant accumulation in the G2/M population, followed by an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.[6]

This dual mechanism—halting proliferation and actively inducing cell death—makes these compounds particularly compelling as potential chemotherapeutic agents. The central role of the isoquinoline scaffold is to correctly orient the key pharmacophoric elements to interact with molecular targets that regulate the cell cycle, such as cyclin-dependent kinases (CDKs) or components of the spindle assembly checkpoint.

Caption: Proposed mechanism of anticancer activity for 3-substituted isoquinolines.

Structure-Activity Relationship (SAR) and Cytotoxicity Data

Research demonstrates a strong correlation between the chemical structure of these derivatives and their anticancer potency.[7] Substitution at the C3 position is consistently highlighted as a key determinant of activity.[1] While specific data for this compound itself is emerging, the cytotoxic profile of related 3-substituted analogs provides a strong rationale for its investigation.

| Compound Class | Cancer Cell Lines | Observed Activity | Reference |

| 3-Aryl-1-isoquinolinamines | Breast, Prostate, Colon, Ovary, Kidney, Pancreas, Melanoma | Excellent cytotoxicity | [8] |

| 3-(Thienyl-thiazolyl)-isoquinolines | Colon (COLO 205, HT29), Melanoma (M14), Leukemia (K-562) | Potent growth inhibition, lethal effect | [7] |

| General 3-Arylisoquinolines | Various human tumor cell lines | Broad antitumor spectrum | [4] |

Antimicrobial Potential: A Scaffold for Novel Antibacterials

The rise of antimicrobial resistance necessitates the discovery of new chemical classes of antibiotics. The isoquinoline scaffold has been identified as a promising starting point for developing agents against pathogenic bacteria, particularly Gram-positive organisms.[9][10]

Activity Spectrum and Mechanism

Recent studies on novel 3-amino-1,2-dihydroisoquinoline derivatives have shown encouraging results. Certain analogs exhibit significant inhibitory activity against clinically relevant pathogens like Staphylococcus aureus, including strains resistant to conventional antibiotics.[11]

The likely mechanism of action for these compounds is the inhibition of an essential bacterial enzyme, tyrosyl-tRNA synthetase (TyrRS).[11] This enzyme is crucial for protein synthesis, and its inhibition leads to bacterial stasis and death. Molecular docking studies support this hypothesis, showing that the isoquinoline derivatives fit favorably into the enzyme's active site, forming robust interactions that disrupt its function.[11] This specific targeting of a bacterial enzyme is a hallmark of a promising antibiotic candidate, as it suggests the potential for selective toxicity against the pathogen with minimal effects on human cells.

In Vitro Antimicrobial Data

The efficacy of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-Amino-dihydroisoquinoline derivative (3j) | Staphylococcus aureus | Low MIC, comparable to ciprofloxacin | [11] |

| 3-Amino-dihydroisoquinoline derivative (3n) | Staphylococcus aureus | Low MIC, comparable to ciprofloxacin | [11] |

| Tricyclic Isoquinoline derivative (8d) | Staphylococcus aureus | 16 | [9] |

| Tricyclic Isoquinoline derivative (8f) | Staphylococcus aureus | 32 | [9] |

| Tricyclic Isoquinoline derivative (8f) | Streptococcus pneumoniae | 32 | [9] |

Neuroprotective Potential: A Frontier for Investigation

Beyond oncology and infectious disease, isoquinoline alkaloids as a class are widely recognized for their neuroprotective effects.[12][13] These natural products and their synthetic analogs can mitigate neuronal damage through a multi-faceted approach, targeting several key pathological pathways involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][15]

The primary mechanisms include:

-

Anti-Oxidative Stress: Scavenging reactive oxygen species (ROS) that cause damage to neurons.[15]

-

Anti-Inflammatory Action: Reducing the production of pro-inflammatory cytokines in the brain.[13]

-

Regulation of Autophagy: Modulating the cellular process for clearing damaged proteins and organelles.[15]

-

Anti-Apoptotic Effects: Inhibiting the pathways of programmed cell death in neurons.[12]

While direct experimental data on the neuroprotective effects of this compound derivatives are not yet widely available, the established profile of the broader isoquinoline family provides a strong scientific premise for their investigation in this area. The C3-methanamine handle allows for the attachment of various functional groups known to possess antioxidant or anti-inflammatory properties, making this scaffold an exciting platform for the design of novel neuroprotective agents.

Caption: Interconnected mechanisms of neuroprotection by isoquinoline alkaloids.

Key Experimental Protocols

To ensure reproducibility and adherence to best practices, the following are standardized, step-by-step protocols for the evaluation of this compound derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

-

Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to a purple formazan product.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[16]

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until it reaches the logarithmic growth phase. Dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17] This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Outlook

The isoquinoline scaffold, particularly when functionalized at the C3 position, represents a highly fertile ground for the discovery of new therapeutic agents. Derivatives of this compound are poised to leverage the validated potential of this chemical class in oncology and infectious disease. The available data on closely related analogs provide a compelling rationale for the synthesis and evaluation of libraries based on this core structure.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing a diverse library of N-substituted this compound derivatives to precisely map the structural requirements for anticancer and antimicrobial activity.

-

Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., kinases, bacterial enzymes) of the most potent compounds.

-

Neuroprotection Exploration: Conducting in vitro and in vivo studies to validate the hypothesized neuroprotective effects of this subclass, potentially leading to novel treatments for neurodegenerative disorders.

By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the scientific community can unlock the full therapeutic potential of this promising molecular architecture.

References

- Arch Pharm Res. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent.

- ResearchGate. (n.d.). Natural and synthetic isoquinoline derivatives with antimicrobial activity.

- MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.

- Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

- ACS Publications. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines.

- RSC Publishing. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.

- ResearchGate. (n.d.). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA.

- Lviv Polytechnic National University Institutional Repository. (2019). Anticancer activity studies of isoquinoline derivatives – products of 3-(2-(thien-2-yl)thiazol-4-yl)isocoumarin recyclization.

- PubMed. (n.d.). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA.

- PubMed. (1998). Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents.

- ResearchGate. (n.d.). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors.

- ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.

- National Center for Biotechnology Information. (2022). Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury.

- PubMed. (2013). Novel isoquinoline derivatives as antimicrobial agents.

- ResearchGate. (n.d.). Novel isoquinoline derivatives as antimicrobial agents.

- National Center for Biotechnology Information. (n.d.). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines.

- ResearchGate. (n.d.). Neuroprotective mechanism of isoquinoline alkaloids.

- ResearchGate. (n.d.). Scheme 2. Synthesis of 3-arylisoquinoline derivatives.

- U.S. Pharmacist. (2010). New Efficacy Data on Isoquinolinamine Derivatives.

- PubMed. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.

- National Center for Biotechnology Information. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.

- SpringerLink. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.

- MDPI. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.

- PubMed. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.

- ResearchGate. (n.d.). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openreviewhub.org [openreviewhub.org]

- 8. uspharmacist.com [uspharmacist.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Isoquinolin-3-ylmethanamine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Oncology and the Emergence of Isoquinolin-3-ylmethanamine

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3] In the realm of oncology, isoquinoline derivatives have garnered significant attention due to their diverse and potent anticancer properties.[4][5][6][7][8][9][10] These compounds have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis, disruption of microtubule dynamics, and the inhibition of critical signaling pathways that drive tumor progression.[8][11][12]

The substitution pattern on the isoquinoline ring is a key determinant of its biological activity, with modifications at the 3-position being particularly significant for anticancer efficacy.[6] This guide focuses on a specific, yet understudied, derivative: This compound . While direct experimental evidence for its mechanism of action is currently limited, its structural similarity to other biologically active 3-substituted isoquinolines allows for the formulation of a robust, hypothesized mechanism of action.

This document serves as an in-depth technical guide for researchers and drug development professionals, providing a scientifically grounded, albeit theoretical, framework for the anticancer activity of this compound. Crucially, it also outlines a comprehensive suite of experimental protocols to validate these hypotheses, thereby paving the way for the potential development of this compound as a novel therapeutic agent.

A Multi-faceted Hypothesized Mechanism of Action for this compound

Based on the established activities of its structural analogs, this compound is likely to exert its anticancer effects through a combination of mechanisms, targeting key cellular processes and signaling pathways that are frequently dysregulated in cancer.

Inhibition of Pro-Survival Signaling Pathways

A prevalent mechanism of action for many isoquinoline-based anticancer agents is the modulation of critical signaling cascades that promote cell survival and proliferation.[9][11] We hypothesize that this compound may act as an inhibitor of one or more of the following pathways:

-

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Certain isoquinoline derivatives have been shown to inhibit this pathway.[11][12]

-

Receptor Tyrosine Kinases (RTKs): RTKs are cell surface receptors that, upon activation by growth factors, initiate downstream signaling cascades, including the PI3K/Akt and MAPK pathways. Inhibition of RTKs is a validated strategy in cancer therapy, and some isoquinoline analogs have demonstrated this capability.[11]

Sources

- 1. fujc.pp.ua [fujc.pp.ua]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 5. openreviewhub.org [openreviewhub.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Anti-tumor activity of novel biisoquinoline derivatives against breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Isoquinolin-3-ylmethanamine: A Technical Guide

Introduction: The Structural Significance of Isoquinolin-3-ylmethanamine

This compound is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active molecules and natural products. The introduction of a methanamine group at the 3-position creates a versatile building block with a primary amine that can be readily functionalized, making it a valuable intermediate for the synthesis of novel therapeutic agents.

A precise and unambiguous structural characterization of this compound is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this molecule. While publicly accessible, peer-reviewed spectroscopic data for this compound is limited, this guide will present a combination of established experimental protocols, data from closely related analogs, and expert interpretation of the predicted spectral characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this compound. Notably, commercial availability of this compound hydrochloride suggests that such analytical data has been generated and is available from suppliers like BLD Pharm.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure of this compound is the foundation for interpreting its spectroscopic data. The numbering of the isoquinoline ring system is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H and ¹³C NMR provides detailed information about the chemical environment, connectivity, and number of protons and carbons.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy. The following is a generalized procedure for acquiring high-quality NMR data for a sample like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those in the amine group.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[1]

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra to the residual solvent peak or the internal standard.

-

¹H NMR Data: Interpretation and Prediction

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~9.1 | Singlet | 1H | H1 | The proton at C1 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. |

| ~8.0-8.2 | Multiplet | 2H | Aromatic (e.g., H5, H8) | Protons on the benzo-fused ring are in a typical aromatic region. |

| ~7.5-7.8 | Multiplet | 3H | Aromatic (e.g., H4, H6, H7) | The remaining aromatic protons will appear as a complex multiplet. |

| ~4.0 | Singlet | 2H | CH₂ | The methylene protons are adjacent to the aromatic ring and the amine group. |

| ~1.5-2.0 | Broad Singlet | 2H | NH₂ | The amine protons are typically broad and their chemical shift is concentration and solvent dependent. They will exchange with D₂O. |

Expertise & Experience: The predicted chemical shifts are based on the analysis of the parent isoquinoline molecule and the electronic effects of the methanamine substituent. The electron-donating nature of the amine group will slightly shield the protons on the isoquinoline ring compared to the unsubstituted parent compound. The H1 proton, being in a peri position to the nitrogen, remains the most deshielded. The methylene (CH₂) protons are expected to be a sharp singlet, as they have no adjacent protons to couple with. The amine (NH₂) protons will likely appear as a broad singlet that will disappear upon the addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

¹³C NMR Data: Interpretation and Prediction

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~152 | C1 | Carbon adjacent to nitrogen is significantly deshielded. |

| ~148 | C3 | Carbon bearing the methanamine group, deshielded by the ring nitrogen. |

| ~136 | C8a | Quaternary carbon at the ring junction. |

| ~130 | C5 | Aromatic CH carbon. |

| ~128 | C4a | Quaternary carbon at the ring junction. |

| ~127.5 | C7 | Aromatic CH carbon. |

| ~127 | C6 | Aromatic CH carbon. |

| ~126 | C8 | Aromatic CH carbon. |

| ~120 | C4 | Aromatic CH carbon. |

| ~45 | CH₂ | Aliphatic carbon of the methanamine group. |

Expertise & Experience: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the heterocyclic ring will be in the downfield region (120-155 ppm). The C1 and C3 carbons, being directly attached to the electronegative nitrogen atom, will be the most deshielded. The methylene carbon (CH₂) will appear in the aliphatic region, typically around 40-50 ppm. For comparison, the experimental ¹³C NMR data for the closely related isoquinolin-3-amine is available on PubChem and shows a similar pattern of chemical shifts for the ring carbons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational modes of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[3]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor).[1]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[3]

-

Spectrum Acquisition: Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[3] Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[1] A typical spectral range is 4000-400 cm⁻¹.[1]

Caption: A simplified workflow for ATR-FTIR analysis.

IR Data: Interpretation and Prediction

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) (Predicted) | Vibration | Intensity | Functional Group |

| 3400-3250 | N-H stretch | Medium, two bands | Primary Amine (NH₂) |

| 3100-3000 | C-H stretch | Medium | Aromatic C-H |

| 2950-2850 | C-H stretch | Medium | Aliphatic C-H (CH₂) |

| 1650-1580 | N-H bend | Medium | Primary Amine (NH₂) |

| 1600-1450 | C=C and C=N stretch | Medium to Strong | Aromatic Ring |

| 1335-1250 | C-N stretch | Medium to Strong | Aromatic Amine |

| 900-675 | C-H bend | Strong | Aromatic Out-of-Plane Bending |

Expertise & Experience: The IR spectrum of this compound will be characterized by the presence of several key absorption bands. The most diagnostic will be the N-H stretching vibrations of the primary amine group, which typically appear as a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region.[4] This is a clear distinction from a secondary amine, which shows only one N-H stretch, and a tertiary amine, which shows none.[4] The aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹.[5] The spectrum will also feature characteristic absorptions for the aromatic ring C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound.[6]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]

-

A small amount of an acid (e.g., formic acid) is often added to the solution to promote protonation and the formation of [M+H]⁺ ions.

-

-

Infusion and Ionization:

-

The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min) via a syringe pump.[8]

-

A high voltage (3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[8]

-

A heated drying gas (typically nitrogen) aids in solvent evaporation from the droplets, leading to the formation of gas-phase ions.[6]

-

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A high-resolution mass spectrometer can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

-

MS Data: Interpretation and Prediction

Predicted Mass Spectrometry Data for this compound (as [M+H]⁺):

-

Molecular Formula: C₁₀H₁₀N₂

-

Molecular Weight: 158.20 g/mol

-

Predicted [M+H]⁺ (Monoisotopic): m/z 159.0917

Key Fragmentation Pathways:

The fragmentation of the protonated molecule ([M+H]⁺) will be driven by the stability of the resulting fragments.

Caption: Major predicted fragmentation pathways for protonated this compound.

Expertise & Experience: In ESI-MS, this compound is expected to be readily protonated, likely on the more basic primary amine nitrogen, to form the [M+H]⁺ ion at m/z 159. This will be the molecular ion peak. A key fragmentation pathway for primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 142.[9][10] Another significant fragmentation would be the benzylic cleavage of the C-C bond between the methylene group and the isoquinoline ring, leading to the formation of a stable isoquinoline cation radical at m/z 129, corresponding to the mass of the isoquinoline ring itself.[11] This fragmentation pattern provides strong evidence for the presence of the methanamine substituent on the isoquinoline core. For comparison, the GC-MS data for isoquinolin-3-amine on PubChem shows a molecular ion at m/z 144 and a significant fragment from the loss of HCN at m/z 117.[2]

Conclusion: A Comprehensive Spectroscopic Profile

This technical guide has outlined the essential spectroscopic methodologies and data interpretation required for the comprehensive characterization of this compound. By employing a systematic approach that combines ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. The provided experimental protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data. The predicted spectral data, grounded in the analysis of closely related structures and fundamental spectroscopic principles, serves as a reliable reference for scientists working with this compound. This integrated spectroscopic approach is indispensable for advancing research and development in fields that utilize the versatile isoquinoline scaffold.

References

- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- Wikipedia. (n.d.). Infrared spectroscopy correlation table.

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline.

- chemeurope.com. (n.d.). Infrared spectroscopy correlation table.

- Basic 1H and 13C NMR Spectroscopy. (n.d.).

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Table of Characteristic IR Absorptions. (n.d.).

- UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy.

- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.

- ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis.

- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.

- Functional Groups (F.G.) & Infrared Spectroscopy (IR). (n.d.).

- PubChem. (n.d.). Isoquinolin-3-Amine.

- IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. (n.d.).

- Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.

- Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from a university mass spectrometry facility.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry.

- JoVE. (2023, March 1). Probe ESI Mass Spectrometry Analysis | Protocol Preview.

- YouTube. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from a university chemistry department resource.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Scribd. (n.d.). How To Read and Interpret 1H-NMR and 13C-NMR.

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

- Michigan State University Chemistry. (n.d.). NMR Spectroscopy.

- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- NIST. (n.d.). Isoquinoline.

- SpectraBase. (n.d.). 3H-pyrazolo[3,4-c]isoquinolin-1-amine, 5-butyl-6,7,8,9-tetrahydro-.

- SpectraBase. (n.d.). Isoquinoline.

- PubChem. (n.d.). 3-Aminoquinoline.

- NIST. (n.d.). Isoquinoline.

- IR Spectroscopy Tutorial: Amines. (n.d.).

- SpectraBase. (n.d.). Isoquinoline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Video: Mass Spectrometry of Amines [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Isoquinoline [webbook.nist.gov]

Foreword: The Critical Role of Early-Stage Physicochemical Characterization

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. snscourseware.org [snscourseware.org]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The Architecture of Nature's Pharmacists: A Technical Guide to the Natural Sources and Biosynthesis of Isoquinoline Alkaloids

Abstract

Isoquinoline alkaloids (IQAs) represent one of the largest and most structurally diverse families of plant-derived secondary metabolites, with approximately 2,500 known compounds.[1] For millennia, plants producing these compounds have formed the cornerstone of traditional medicine, a practice now validated by modern pharmacology which has identified IQAs as potent analgesics, antimicrobials, and anti-cancer agents.[2][3] The journey from a simple amino acid to a complex therapeutic molecule like morphine is a masterclass in biochemical engineering. This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the natural distribution of these vital compounds and a detailed roadmap of their intricate biosynthetic pathways, from the foundational precursors to the diverse molecular scaffolds that underpin their pharmacological activity. We will dissect the key enzymatic steps, explore the genetic machinery, and provide insight into the experimental methodologies that continue to illuminate this fascinating field.

Natural Distribution: A Rich Pharmacopoeia in the Plant Kingdom

Isoquinoline alkaloids are not ubiquitously distributed in the plant kingdom; their presence is a characteristic feature of several evolutionarily related plant families. The primary repositories of these compounds are concentrated within the order Ranunculales, particularly in the families Papaveraceae (Poppy family), Berberidaceae (Barberry family), Ranunculaceae (Buttercup family), Menispermaceae (Moonseed family), and Fumariaceae (Fumitory family).[1][4][5][6]